molecular formula C17H22ClN3O4 B1395446 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami CAS No. 1172854-96-4

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami

Cat. No. B1395446
M. Wt: 367.8 g/mol
InChI Key: DEDMCTLTMRFQDN-UHFFFAOYSA-N
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Description

The compound “1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami” is a chemical substance with the CAS Number 438575-90-7 . It has a molecular formula of C19H24N4O3 and a molecular weight of 356.41886 .


Synthesis Analysis

A simple method has been proposed for preparing 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo-quinoline-2-carboxylic acid alkylamides . The synthesis of the starting ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]-quinoline-2-carboxylate can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridoquinoline core and various functional groups attached . The structure is closely related to other compounds in the 4-hydroxy-2-quinolones family .

Future Directions

Future research could focus on further elucidating the synthesis, mechanism of action, and potential applications of this compound. Given the diuretic activity of related compounds , it could be of interest for the development of new therapeutics.

properties

IUPAC Name

4-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4.ClH/c21-10-8-18-6-7-19-16(23)13-15(22)12-5-1-3-11-4-2-9-20(14(11)12)17(13)24;/h1,3,5,18,21-22H,2,4,6-10H2,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDMCTLTMRFQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NCCNCCO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Reactant of Route 3
Reactant of Route 3
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Reactant of Route 4
Reactant of Route 4
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Reactant of Route 5
Reactant of Route 5
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami

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